N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethyl chain, an iodine atom, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 1-cyclohexenylacetonitrile, which is then reduced to the corresponding amine using lithium aluminum hydride. The amine derivative is subsequently reacted with 4-methoxyphenylacetic acid to obtain the desired intermediate . The final step involves iodination of the intermediate compound to introduce the iodine atom at the 3-position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as improved reaction conditions to increase yield and purity. For example, hydrogenation reactions may be carried out using rhodium catalysts under controlled conditions to ensure high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzamide ring, leading to a wide range of derivatives .
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-iodo-4-methoxybenzamide is unique due to the presence of the iodine atom at the 3-position of the benzamide ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H20INO2 |
---|---|
Molecular Weight |
385.24 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C16H20INO2/c1-20-15-8-7-13(11-14(15)17)16(19)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
InChI Key |
MOPRWSICERPESG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)I |
Origin of Product |
United States |
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